molecular formula C8H13NO B13682650 4-Amino-1-cyclopropyl-3-penten-2-one

4-Amino-1-cyclopropyl-3-penten-2-one

Cat. No.: B13682650
M. Wt: 139.19 g/mol
InChI Key: AGOYRDREVUWVMC-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropyl-3-penten-2-one is an organic compound with the molecular formula C8H13NO. It belongs to the class of enaminones, which are characterized by the presence of both an enamine and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopropyl-3-penten-2-one can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 3-penten-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopropyl-3-penten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-3-penten-2-one, while reduction can produce cyclopropyl-3-penten-2-ol .

Scientific Research Applications

4-Amino-1-cyclopropyl-3-penten-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropyl-3-penten-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyclopropyl and enaminone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-amino-1-cyclopropylpent-3-en-2-one

InChI

InChI=1S/C8H13NO/c1-6(9)4-8(10)5-7-2-3-7/h4,7H,2-3,5,9H2,1H3

InChI Key

AGOYRDREVUWVMC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC1CC1)N

Origin of Product

United States

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